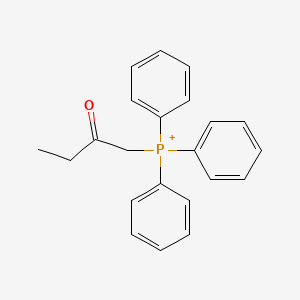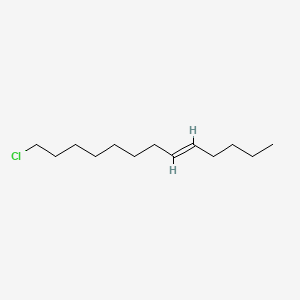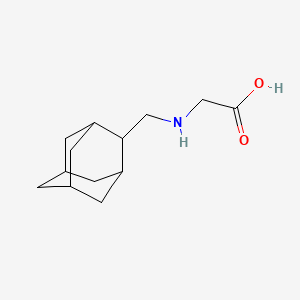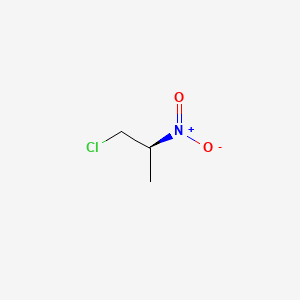
Propane, chloronitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, chloronitro-: is an organic compound with the molecular formula C₃H₆ClNO₂ . It is a derivative of propane where one hydrogen atom is replaced by a chlorine atom and another by a nitro group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of Chloropropane: One common method involves the nitration of chloropropane using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the process.
Chlorination of Nitropropane: Another method involves the chlorination of nitropropane using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of propane, chloronitro- often involves continuous flow reactors where the nitration or chlorination reactions can be carefully controlled. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Propane, chloronitro- can undergo oxidation reactions, often leading to the formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Reduction of the nitro group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The chlorine atom in propane, chloronitro- can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted propane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propane, chloronitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propane, chloronitro- involves its reactivity due to the presence of both the chlorine and nitro groups. The nitro group is electron-withdrawing, making the carbon atom it is attached to more electrophilic and susceptible to nucleophilic attack. The chlorine atom can be easily substituted, allowing for the formation of various derivatives. These properties make it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Chloronitromethane: Similar in structure but with a shorter carbon chain.
Chloronitroethane: Has one less carbon atom than propane, chloronitro-.
Nitropropane: Lacks the chlorine atom but has a similar nitro group.
Uniqueness: Propane, chloronitro- is unique due to the combination of both chlorine and nitro groups on a propane backbone. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
37809-02-2 |
|---|---|
Formule moléculaire |
C3H6ClNO2 |
Poids moléculaire |
123.54 g/mol |
Nom IUPAC |
(2S)-1-chloro-2-nitropropane |
InChI |
InChI=1S/C3H6ClNO2/c1-3(2-4)5(6)7/h3H,2H2,1H3/t3-/m0/s1 |
Clé InChI |
FPJNQQRSBJPGHM-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](CCl)[N+](=O)[O-] |
SMILES canonique |
CC(CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


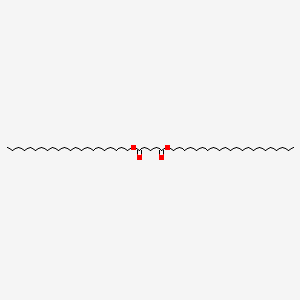
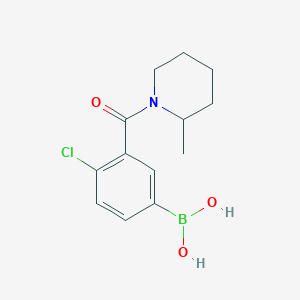
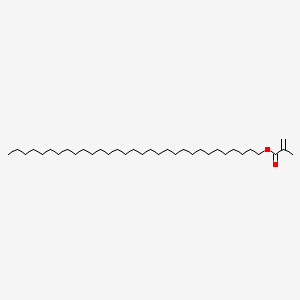
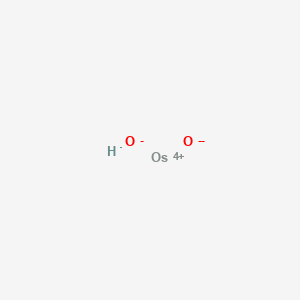
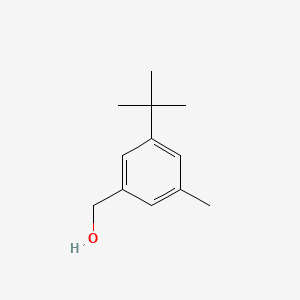
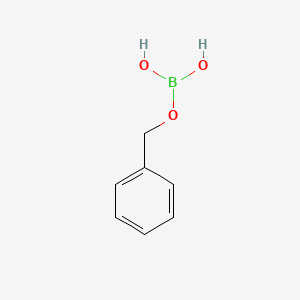
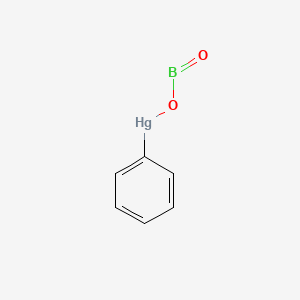

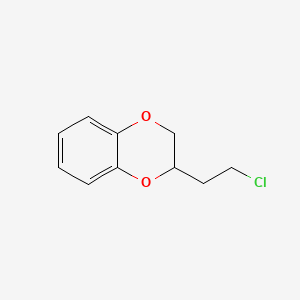
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)

